Array ( [bid] => 7875100 ) Buy 1-ethyl-4-methyl-1H-pyrazole

1-ethyl-4-methyl-1H-pyrazole

Catalog No.
S8159311
CAS No.
M.F
C6H10N2
M. Wt
110.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-4-methyl-1H-pyrazole

Product Name

1-ethyl-4-methyl-1H-pyrazole

IUPAC Name

1-ethyl-4-methylpyrazole

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

InChI

InChI=1S/C6H10N2/c1-3-8-5-6(2)4-7-8/h4-5H,3H2,1-2H3

InChI Key

OLGOTNLCPQXGLS-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C

Canonical SMILES

CCN1C=C(C=N1)C
  • Medicinal Chemistry

    Pyrazoles are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Substitution patterns on the pyrazole ring can significantly influence these activities. Research on structurally similar pyrazoles suggests that 1-E-4-MP could be a potential candidate for investigation as a new drug lead.

  • Material Science

    Heterocyclic compounds, including pyrazoles, have been explored for their potential applications in material science due to their interesting properties like thermal stability and conductivity []. The specific properties of 1-E-4-MP would need to be experimentally determined, but its structure suggests potential for investigation in this field.

  • Organic Synthesis

    Pyrazole derivatives are useful intermediates in organic synthesis []. The presence of the functional groups (ethyl and methyl) on 1-E-4-MP could allow it to participate in various organic reactions, making it a potentially valuable building block for more complex molecules.

1-Ethyl-4-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Its empirical formula is C6H11N3C_6H_{11}N_3, and it has a molecular weight of 125.17 g/mol. The compound features an ethyl group at the first position and a methyl group at the fourth position of the pyrazole ring, which contributes to its unique chemical properties. The structural representation can be denoted by the SMILES notation CCn1ncc(C)c1N, illustrating the connectivity of its atoms.

The chemical reactivity of 1-ethyl-4-methyl-1H-pyrazole is primarily influenced by its amino group, which can engage in nucleophilic substitution reactions. Such reactions allow for the formation of various derivatives, making this compound a versatile building block in organic synthesis. Notably, it can participate in cyclocondensation reactions with electrophiles, leading to diverse pyrazole derivatives .

Key Reactions:

  • Nucleophilic Substitution: The amino group can substitute halides or other electrophiles.
  • Cyclocondensation: Involves reaction with carbonyl compounds to form more complex heterocycles.

1-Ethyl-4-methyl-1H-pyrazole and its derivatives have been reported to exhibit significant biological activities. Research indicates that compounds in this class may possess antitumor, antifungal, and antibacterial properties. For instance, studies have shown that certain pyrazole derivatives can act as potent pharmacophores in medicinal chemistry, contributing to the development of new therapeutic agents .

Mechanism of Action

The biological effects are often attributed to the ability of these compounds to interact with specific biological targets, including enzymes and receptors involved in disease processes.

The synthesis of 1-ethyl-4-methyl-1H-pyrazole can be achieved through several methods:

  • Cyclocondensation: This method involves reacting hydrazine derivatives with suitable carbonyl compounds (e.g., 1,3-diketones) under acidic or basic conditions.
  • Refluxing with Ethylene Glycol: This approach has been noted for providing high yields and involves heating the reactants in an appropriate solvent .
  • Use of Green Chemistry Approaches: Recent advancements have highlighted environmentally friendly methods using less toxic reagents and solvents.

1-Methyl-5-amino-pyrazoleMethyl group at position 1AntitumorDrug developmentEthyl 4-methyl-1H-pyrazoleEthyl group at position 4AntifungalAgricultural chemicals3-Ethyl-5-pyrazole carboxylic acidCarboxylic acid functionalityAntibacterialPharmaceutical intermediates

Uniqueness

The uniqueness of 1-ethyl-4-methyl-1H-pyrazole lies in its specific substitution pattern that influences both its chemical reactivity and biological activity, setting it apart from other pyrazoles. This distinct structure allows for tailored modifications that can enhance its efficacy as a therapeutic agent.

Studies on the interactions of 1-ethyl-4-methyl-1H-pyrazole with biological systems have shown potential for drug development. The compound's ability to bind to specific receptors or enzymes enhances its profile as a candidate for therapeutic applications. Interaction studies often involve assessing binding affinities and biological activity against various pathogens or cancer cell lines .

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

110.084398327 g/mol

Monoisotopic Mass

110.084398327 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

Explore Compound Types